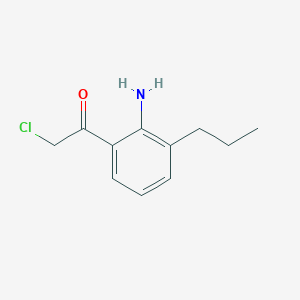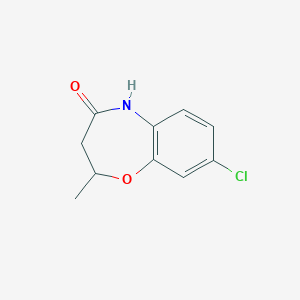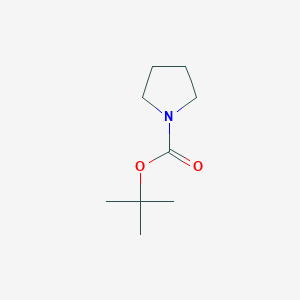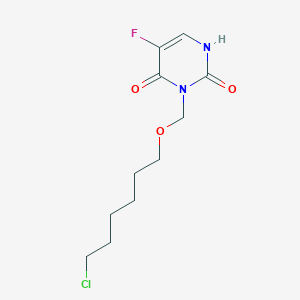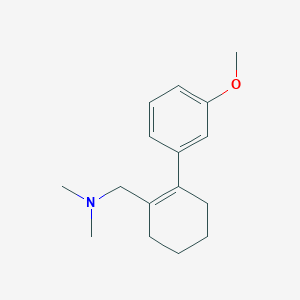![molecular formula C14H12O B140269 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one CAS No. 150096-57-4](/img/structure/B140269.png)
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Vue d'ensemble
Description
The compound "2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one" is a chemical structure that is part of the cyclopenta[a]naphthalene family. This family of compounds is characterized by a fused ring system that combines a cyclopentane ring with a naphthalene structure. The specific compound has a ketone functional group and a methyl group attached to the cyclopentane ring.
Synthesis Analysis
The synthesis of related cyclopenta[a]naphthalene derivatives has been explored in various studies. For instance, a TiCl4-catalyzed reaction was used to synthesize 8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene, which is structurally similar to the compound of interest . This method provides a single-step approach to cyclopenta[a]naphthalenes, which could potentially be adapted for the synthesis of "2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one".
Molecular Structure Analysis
The molecular structure of cyclopenta[a]naphthalene derivatives is characterized by the presence of a cyclopentane ring fused to a naphthalene system. The stereochemistry and regiochemistry of these compounds are crucial for their reactivity and properties. For example, the stereochemical course of the Berson-Willcott rearrangement of related compounds supports a 60°-mechanism, indicating the importance of molecular structure in chemical reactions .
Chemical Reactions Analysis
Cyclopenta[a]naphthalene derivatives undergo various chemical reactions. The photo-induced Berson-Willcott rearrangement is one such reaction, where different reaction rates were observed for methyl 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-acetate derivatives, leading to the same final products . Additionally, base-promoted 1,3-dipolar cycloaddition reactions have been used to construct naphtho[2,3-d]isoxazole-4,9(3aH,9aH)-diones from related naphthalene derivatives . These reactions demonstrate the reactivity of the cyclopenta[a]naphthalene core under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[a]naphthalene derivatives are influenced by their molecular structure. For instance, the association of naphthalene and its methyl derivatives with cyclodextrins in an aqueous medium has been studied, revealing insights into the solubility and host-guest interactions of these compounds . The stability of these compounds can also vary, as seen with 1,1-Difluorocyclopropa[a]naphthalene, which is stable in solution at -30°C .
Applications De Recherche Scientifique
-
Synthesis and Reactivity
- Field : Organic Chemistry
- Application : A new single-step approach to cyclopenta[a]naphthalenes through TiCl4-catalyzed reactions of 1-trimethylsilyloxycyclopentene with arylacetaldehydes was proposed .
- Method : The method involves the use of TiCl4 as a catalyst in the reaction of 1-trimethylsilyloxycyclopentene with arylacetaldehydes .
- Results : This method resulted in the synthesis of 8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene and its derivatives . These compounds were studied in oxidation and bromination reactions, as well as in hydrolytic cleavage of the O-Me bond .
-
Antileishmanial Efficacy
- Field : Medicinal Chemistry
- Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Method : The method involves a post-Ugi modification strategy for the synthesis of the derivatives .
- Results : The results of the antileishmanial efficacy evaluation are not specified in the available information .
-
Light Driven Unidirectional Molecular Motors
- Field : Physical Chemistry
- Application : Fine tuning of the rotary motion by structural modification in light driven unidirectional molecular motors .
- Method : The method involves the use of a post-Ugi modification strategy for the synthesis of the derivatives .
- Results : The results of the rotary motion fine tuning are not specified in the available information .
-
Chemical Properties
- Field : Chemical Engineering
- Application : The compound “2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one” is used in various chemical reactions .
- Method : The specific methods of application or experimental procedures are not specified in the available information .
- Results : The outcomes of these chemical reactions are not specified in the available information .
-
Molecular Motors
- Field : Physical Chemistry
- Application : Fine tuning of the rotary motion by structural modification in light driven unidirectional molecular motors .
- Method : The method involves a post-Ugi modification strategy for the synthesis of the derivatives .
- Results : The results of the rotary motion fine tuning are not specified in the available information .
-
Chemical Properties
- Field : Chemical Engineering
- Application : The compound “2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one” is used in various chemical reactions .
- Method : The specific methods of application or experimental procedures are not specified in the available information .
- Results : The outcomes of these chemical reactions are not specified in the available information .
Safety And Hazards
The compound has been associated with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQMTXDLOOIQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446808 | |
| Record name | 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | |
CAS RN |
150096-57-4 | |
| Record name | 2,3-Dihydro-2-methyl-1H-benz[e]inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150096-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

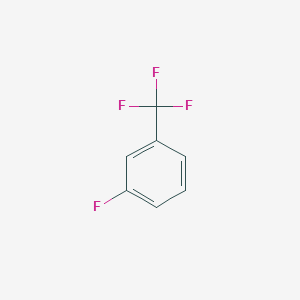
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
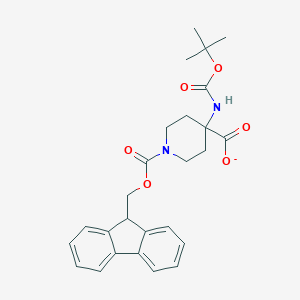

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
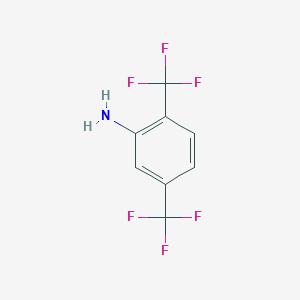
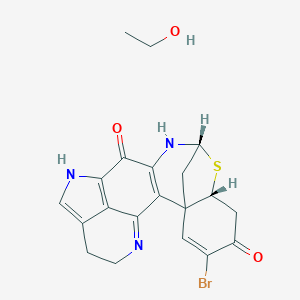
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)

